ethyl 4-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate
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Overview
Description
Ethyl 4-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue. It is a selective agonist of the ghrelin receptor and stimulates the release of growth hormone (GH) from the pituitary gland. MK-677 has been shown to have potential therapeutic applications in the treatment of growth hormone deficiency, muscle wasting, and osteoporosis.
Mechanism of Action
Ethyl 4-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate acts as a selective agonist of the ghrelin receptor, which is primarily expressed in the hypothalamus and pituitary gland. Activation of the ghrelin receptor stimulates the release of GH from the pituitary gland. ethyl 4-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate also increases the secretion of other hormones, such as cortisol and prolactin.
Biochemical and Physiological Effects:
ethyl 4-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate has been shown to have a number of biochemical and physiological effects. It increases GH and IGF-1 levels, which can lead to increased muscle mass, decreased fat mass, and improved bone mineral density. ethyl 4-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate has also been shown to improve sleep quality and cognitive function in elderly subjects.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 4-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate in lab experiments is that it is a non-peptide compound, which makes it easier to synthesize and administer than peptide hormones. However, one limitation is that it can be difficult to control the dose and timing of ethyl 4-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate administration, which can affect the results of experiments.
Future Directions
There are several potential future directions for research on ethyl 4-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate. One area of interest is its potential use in the treatment of muscle wasting and sarcopenia. Another area of interest is its potential use in the treatment of cognitive decline and Alzheimer's disease. Additionally, there is ongoing research on the safety and efficacy of long-term ethyl 4-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate use.
Synthesis Methods
Ethyl 4-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate is synthesized through a multi-step process that involves the reaction of 4-(chloromethyl)-7-(3-methylphenyl)-2,3-dihydro-1,4-benzoxazine with N-(phenylsulfonyl)glycine tert-butyl ester in the presence of triethylamine and copper(I) iodide. The resulting product is then reacted with piperazine in ethanol to yield ethyl 4-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate.
Scientific Research Applications
Ethyl 4-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to increase GH and insulin-like growth factor 1 (IGF-1) levels in both healthy and elderly subjects. ethyl 4-[N-(3-methylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate has also been shown to increase lean body mass and decrease fat mass in healthy and obese subjects. In addition, it has been shown to improve bone mineral density in elderly women with osteoporosis.
properties
IUPAC Name |
ethyl 4-[2-[N-(benzenesulfonyl)-3-methylanilino]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-3-30-22(27)24-14-12-23(13-15-24)21(26)17-25(19-9-7-8-18(2)16-19)31(28,29)20-10-5-4-6-11-20/h4-11,16H,3,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVCSQFPOCZQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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